Tipifarnib S enantiomer -

Tipifarnib S enantiomer

Catalog Number: EVT-282701
CAS Number:
Molecular Formula: C27H22Cl2N4O
Molecular Weight: 489.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Tipifarnib is a potent and highly selective inhibitor of farnesyltransferase, an enzyme crucial for the activation of HRAS. [] While not explicitly stated as the S-enantiomer in most analyzed research, Tipifarnib's activity is largely attributed to its ability to inhibit farnesyltransferase, impacting HRAS activation. []

Mechanism of Action

Tipifarnib acts as a potent and highly selective inhibitor of farnesyltransferase. [] This enzyme is vital for activating HRAS, a proto-oncogene frequently mutated in various cancers, including head and neck, bladder, thyroid, and salivary gland tumors. [] By inhibiting farnesyltransferase, Tipifarnib disrupts HRAS activation, hindering the growth and proliferation of cancer cells. []

Applications

Tipifarnib has demonstrated promising results in preclinical studies involving patient-derived xenograft (PDX) models of Head and Neck Squamous Cell Carcinoma (HNSCC) and squamous non-small cell lung cancer resistant to standard therapies. [] Notably, it has shown robust activity in PDX models with HRAS mutations. []

Clinical trials exploring Tipifarnib's efficacy in treating various cancers have been conducted, involving over 5,000 patients. [] While responses have been documented across different tumor types, a comprehensive understanding of the underlying mechanisms of response remains elusive. []

A Phase 2 clinical trial (NCT02383927) is currently underway to investigate the effectiveness of Tipifarnib in targeting mutant HRAS in HNSCC patients. [] Preliminary findings from this trial suggest that Tipifarnib may provide prolonged clinical benefits to HNSCC patients with HRAS mutations who have become unresponsive to conventional therapies. []

Tipifarnib (R115777)

  • Compound Description: Tipifarnib is a potent and highly selective farnesyltransferase inhibitor (FTI). [] It has been investigated in clinical trials for various cancer types, including head and neck squamous cell carcinoma (HNSCC). [] Tipifarnib is a racemic mixture, meaning it contains both the S- and R-enantiomers. []
  • Relevance: Tipifarnib is directly related to Tipifarnib S-enantiomer because it is the racemic mixture from which the S-enantiomer is derived. The S-enantiomer represents one of the two chiral forms of Tipifarnib. []

FTI-2153

  • Compound Description: FTI-2153 is another farnesyltransferase inhibitor (FTI) investigated for its potential anti-cancer activity. []
  • Relevance: Similar to Tipifarnib S-enantiomer, FTI-2153 belongs to the farnesyltransferase inhibitor (FTI) class of compounds. [] These compounds target the same enzyme, farnesyltransferase, which is involved in the activation of Ras proteins.

Lonafarnib

  • Compound Description: Lonafarnib is a farnesyltransferase inhibitor that has shown promising results in preclinical models of progeria, a rare genetic disorder. [] While not explicitly mentioned in the context of the provided papers, it is structurally related to Tipifarnib.

Properties

Product Name

Tipifarnib S enantiomer

IUPAC Name

6-[(S)-amino-(4-chlorophenyl)-(3-methylimidazol-4-yl)methyl]-4-(3-chlorophenyl)-1-methylquinolin-2-one

Molecular Formula

C27H22Cl2N4O

Molecular Weight

489.4 g/mol

InChI

InChI=1S/C27H22Cl2N4O/c1-32-16-31-15-25(32)27(30,18-6-9-20(28)10-7-18)19-8-11-24-23(13-19)22(14-26(34)33(24)2)17-4-3-5-21(29)12-17/h3-16H,30H2,1-2H3/t27-/m0/s1

InChI Key

PLHJCIYEEKOWNM-MHZLTWQESA-N

SMILES

CN1C=NC=C1C(C2=CC=C(C=C2)Cl)(C3=CC4=C(C=C3)N(C(=O)C=C4C5=CC(=CC=C5)Cl)C)N

Solubility

Soluble in DMSO

Synonyms

(S)-Zarnestra; (S)-Tipifarnib

Canonical SMILES

CN1C=NC=C1C(C2=CC=C(C=C2)Cl)(C3=CC4=C(C=C3)N(C(=O)C=C4C5=CC(=CC=C5)Cl)C)N

Isomeric SMILES

CN1C=NC=C1[C@](C2=CC=C(C=C2)Cl)(C3=CC4=C(C=C3)N(C(=O)C=C4C5=CC(=CC=C5)Cl)C)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.